Phenyl 3,5-xylyl ether
Description
Contextualization of Aryl Ether Derivatives in Organic Synthesis
Aryl ether derivatives are fundamental building blocks and intermediates in organic synthesis. sioc-journal.cnacs.org The ether linkage, while relatively stable, can be strategically cleaved under specific conditions, allowing for the transformation of functional groups. numberanalytics.com The synthesis of aryl ethers has traditionally been accomplished through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. fiveable.mersc.org More contemporary methods include the Ullmann condensation and transition metal-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of aryl ether synthesis. researchgate.netresearchgate.net
The development of new synthetic routes, such as dehydrogenative coupling and microwave-assisted synthesis, aims to create more atom-economical and environmentally benign processes. sioc-journal.cntsijournals.com These advancements underscore the continued importance of aryl ether synthesis in modern organic chemistry. researchgate.net
Significance of Substituted Aryl Ethers in Contemporary Chemical Research
The properties and reactivity of aryl ethers can be significantly influenced by the presence of substituents on the aromatic rings. fiveable.me These substitutions can alter the electronic and steric environment of the ether, leading to a wide range of applications in various fields of chemical research.
In medicinal chemistry , substituted aryl ethers are found in the core structures of numerous biologically active molecules and pharmaceuticals. acs.orgnih.gov The nature and position of the substituents can modulate the pharmacological activity of these compounds. For instance, meta-substituted aryl(thio)ethers have been investigated as partial agonists or antagonists for the histamine (B1213489) H3 receptor. acs.org
In materials science , substituted aryl ethers are crucial monomers for the synthesis of high-performance polymers like poly(aryl ether ketones) (PAEKs) and poly(aryl ether sulfones) (PAES). researchgate.netgoogle.com These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in the aerospace and electronics industries. google.comscirp.org The introduction of specific substituents, such as fluorine atoms, can be used to tune the dielectric properties of these polymers for applications in microelectronics. bohrium.com
Research Trajectories for Phenyl 3,5-Xylyl Ether: A Scholarly Perspective
This compound, while not as extensively studied as some other aryl ethers, presents interesting avenues for research. Its synthesis can be achieved through the reaction of phenol (B47542) with 3,5-dimethylbromobenzene. One specific application that has been explored is its use as a substrate in palladium-catalyzed C-O coupling reactions. mdpi.comresearchgate.net For example, the synthesis of o-tolyl-3,5-xylyl ether has been accomplished through the reaction of 1-bromo-3,5-dimethylbenzene (B43891) and o-cresol (B1677501). mdpi.comlookchem.com
The 3,5-xylyl group, with its two methyl substituents, provides a specific steric and electronic environment that can influence the reactivity and properties of the molecule. This substitution pattern has been utilized in the design of ligands for asymmetric catalysis and in the development of novel organic materials. mdpi.com The investigation of this compound and its derivatives could lead to new catalysts, functional polymers, and biologically active compounds. Further research into its synthesis, characterization, and potential applications is warranted to fully explore its utility in organic chemistry and materials science. cdnsciencepub.combeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPZTEIAYGPWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067105 | |
| Record name | Phenyl 3,5-xylyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25539-14-4 | |
| Record name | 1,3-Dimethyl-5-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25539-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dimethyl-5-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025539144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dimethyl-5-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl 3,5-xylyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Phenyl 3,5 Xylyl Ether and Analogues
Classical Etherification Approaches and their Adaptations
Traditional methods for forming the ether linkage remain relevant, though often with significant modifications to improve efficiency and substrate scope.
Refinements in Williamson Ether Synthesis for Aryl Systems
The Williamson ether synthesis, a classic SN2 reaction, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of diaryl ethers like phenyl 3,5-xylyl ether, this typically involves a phenoxide and an aryl halide. However, the direct reaction of a phenoxide with an unactivated aryl halide is generally not feasible under standard Williamson conditions because sp2-hybridized carbons are resistant to SN2 reactions. jk-sci.commasterorganicchemistry.com
To overcome this limitation, refinements have been developed. One significant adaptation is the use of a copper catalyst, known as the Ullmann condensation, which facilitates the coupling of aryl halides with phenols. jk-sci.comrsc.org While effective, classical Ullmann conditions often require harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. nih.gov Modern modifications have focused on using catalytic amounts of copper salts, often in conjunction with ligands, to achieve the transformation under milder conditions. acs.org The use of microwave irradiation has also been shown to accelerate these reactions. organic-chemistry.org
Another refinement involves activating the aryl halide with a strong electron-withdrawing group, which can make the aryl halide susceptible to nucleophilic aromatic substitution (SNAr). jk-sci.comorganic-chemistry.org However, this approach is limited to specific substrates.
The choice of base and solvent is also critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate the phenol (B47542), and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to minimize side reactions like elimination. jk-sci.commasterorganicchemistry.com Phase-transfer catalysis has also been employed to improve the efficiency of the Williamson ether synthesis for aryl systems. jk-sci.com
Modified Phenol Alkylation Protocols
Phenol alkylation offers an alternative route to diaryl ethers. Recent advancements have focused on developing catalytic systems that can directly couple phenols with various alkylating agents under milder conditions. For instance, palladium-catalyzed alkylation of phenols using primary alcohols as the alkylating agent has been reported. rsc.org These reactions often show a preference for phenols bearing electron-donating groups. rsc.org
Ruthenium-catalyzed ortho-alkylation of phenols with alcohols can also occur, sometimes in competition with etherification. rsc.org The selectivity between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring) can be influenced by the choice of catalyst, ligands, and reaction conditions. jk-sci.com For example, alkali phenoxides can undergo both C- and O-alkylation. jk-sci.com
The use of quaternary ammonium (B1175870) salts as alkylating agents for phenols has also been explored, with the reaction outcome (benzylation vs. methylation) dependent on the specific salt used. chem-soc.si
Metal-Catalyzed Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the construction of carbon-oxygen bonds in diaryl ethers, offering milder conditions and broader substrate scope compared to classical methods. nih.govacs.org
Palladium-Catalyzed Carbon-Oxygen Bond Formation
Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig amination-type C-O coupling, has emerged as a highly effective method for the synthesis of diaryl ethers from aryl halides and phenols. rsc.orgresearchgate.net These reactions typically employ a palladium catalyst in conjunction with a suitable ligand and a base.
The catalytic cycle for palladium-catalyzed C-O bond formation is generally understood to involve several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., an aryl bromide) to form a Pd(II) intermediate. rsc.org
Ligand Exchange/Deprotonation: The phenol (e.g., 3,5-dimethylphenol) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the phenol to form a palladium-alkoxide complex.
Reductive Elimination: The crucial C-O bond-forming step is the reductive elimination from the Pd(II) complex, which generates the diaryl ether product and regenerates the Pd(0) catalyst. acs.org
Mechanistic studies have highlighted the importance of sterically hindered and electron-rich phosphine (B1218219) ligands in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. acs.org For instance, the use of bulky alkylphosphine ligands has been shown to accelerate the reductive elimination to form diaryl ethers from unactivated aryl halides. researchgate.netacs.org
In some cases, alternative mechanisms may be at play. For example, under photoactivated conditions, radical intermediates may be involved. acs.orgcolorado.edu However, for the thermal palladium-catalyzed synthesis of diaryl ethers, the oxidative addition/reductive elimination pathway is the most widely accepted mechanism.
The efficiency of palladium-catalyzed diaryl ether synthesis is highly dependent on the optimization of the catalytic system, which includes the choice of palladium precursor, ligand, base, and solvent.
Table 1: Key Components for Optimization of Palladium-Catalyzed Aryl 3,5-Xylyl Ether Formation
| Component | Examples and Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [(cinnamyl)PdCl]₂. rsc.orgcmu.edu The choice can influence catalyst activation and stability. |
| Ligand | Biarylphosphine ligands (e.g., (o-biphenyl)P(t-Bu)₂, (o-biphenyl)PCy₂), di-1-adamantyl-substituted bipyrazolylphosphine ligands, and N-heterocyclic carbenes (NHCs). researchgate.netcmu.edu The ligand's steric and electronic properties are crucial for promoting oxidative addition and reductive elimination. acs.org |
| Base | K₃PO₄, Cs₂CO₃, KOt-Bu. rsc.orgacs.orgcmu.edu The base is required to deprotonate the phenol and can influence the reaction rate and yield. |
| Solvent | Toluene, dioxane, DMF. nih.govrsc.org The solvent can affect the solubility of the reactants and the stability of the catalytic species. |
Research has demonstrated the successful palladium-catalyzed coupling of 1-bromo-3,5-dimethylbenzene (B43891) with o-cresol (B1677501) using a palladium catalyst in a tunable solvent system of polyethylene (B3416737) glycol (PEG)/1,4-dioxane/water, highlighting the potential for environmentally benign solvent systems. researchgate.net Furthermore, the use of solid-supported palladium nanoparticles offers the advantage of catalyst recyclability. nih.govrsc.org
The development of new ligands continues to be a major focus in optimizing these catalytic systems. For example, novel pyrazole-ether hybrid ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. uab.cat The careful selection and combination of these components are essential for achieving high yields and selectivity in the synthesis of this compound and its analogues.
Other Transition Metal-Mediated Etherifications
While palladium and copper have long dominated the landscape of C-O cross-coupling reactions, recent research has highlighted the utility of other, more earth-abundant transition metals. dntb.gov.uarsc.orgnih.gov Catalytic systems based on nickel, iron, and cobalt are emerging as viable alternatives, offering unique reactivity and economic advantages. sigmaaldrich.comchinesechemsoc.org These metals can facilitate the formation of the diaryl ether linkage through mechanisms that sometimes parallel their noble metal counterparts but often present distinct conditions and substrate scope. acs.orgnih.gov
Nickel-Catalyzed Etherification: Nickel catalysts are effective for various cross-coupling reactions, including the formation of C-O bonds. sigmaaldrich.comtcichemicals.com Decarbonylative etherification, for instance, allows for the synthesis of diaryl ethers from aromatic esters using a nickel catalyst, representing a novel disconnection approach compared to traditional methods that use aryl halides. acs.org These reactions often require specific ligands to enable the catalytic cycle and can be performed on a gram scale with high yields. acs.org Nickel catalysis has also been successfully applied to the coupling of phenol derivatives with other electrophiles. acs.org
Iron-Catalyzed Etherification: Iron, being abundant and non-toxic, is an attractive metal for catalysis. organic-chemistry.org Low catalytic amounts of iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to effectively promote C-O cross-coupling reactions in conjunction with a copper co-catalyst. organic-chemistry.org This dual-metal system can synthesize a range of diaryl ethers in very good yields under relatively mild conditions, making it appealing for industrial applications. organic-chemistry.org
Cobalt-Catalyzed Etherification: Cobalt catalysts have gained significant attention for their high activity and unique selectivity in a variety of organic transformations. sigmaaldrich.comchinesechemsoc.org While more commonly associated with C-C and C-H bond functionalization, cobalt complexes are capable of mediating C-O bond formation. chinesechemsoc.org The development of cobalt-based systems for etherification is part of a broader effort to replace precious metals with more sustainable alternatives. chinesechemsoc.org
| Metal Catalyst | Typical Reaction Type | Key Features | General Yields |
|---|---|---|---|
| Nickel | Decarbonylative Coupling; Cross-coupling of Phenol Derivatives | Can utilize aromatic esters as starting materials; offers novel synthetic routes. acs.orgacs.org | Good to Excellent |
| Iron | Co-catalyzed Cross-coupling (with Copper) | Economical and environmentally benign; effective for various substituted diaryl ethers. organic-chemistry.org | Very Good |
| Cobalt | Cross-coupling Reactions | Highly active reagents; part of an emerging field for sustainable catalysis. sigmaaldrich.comchinesechemsoc.org | Good to Excellent |
Oxymercuration-Demercuration Routes for Ether Synthesis
The alkoxymercuration-demercuration reaction provides a reliable method for the synthesis of ethers from alkenes and alcohols, proceeding with predictable regioselectivity and stereochemistry. mychemblog.comlibretexts.orgmasterorganicchemistry.com This two-step pathway is particularly useful because it avoids the carbocation rearrangements that can plague acid-catalyzed ether synthesis. libretexts.org
The reaction is initiated by the electrophilic addition of a mercury(II) salt, such as mercury(II) trifluoroacetate, to an alkene. libretexts.org The alkene's pi electrons attack the mercury, forming a cyclic mercurinium ion intermediate. libretexts.org This three-membered ring is then opened by the nucleophilic attack of an alcohol at the more substituted carbon, following Markovnikov's rule. libretexts.orglibretexts.org The final step is a reductive demercuration, typically achieved with sodium borohydride (B1222165) (NaBH₄), which replaces the organomercury group with a hydrogen atom to yield the final ether product. mychemblog.commasterorganicchemistry.com
For the specific synthesis of this compound, this methodology could theoretically be applied in two ways:
Reacting 3,5-dimethylstyrene (B3053435) with phenol.
Reacting styrene (B11656) with 3,5-dimethylphenol (B42653).
This method's primary advantage is its high regioselectivity without rearrangement. libretexts.org However, a significant limitation is the toxicity and cost associated with mercury-based reagents, which has led to a preference for other methods in large-scale synthesis. mychemblog.com
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Alkoxymercuration | Electrophilic attack of Hg(II) salt on the alkene, followed by nucleophilic attack by the alcohol. libretexts.org | Alkene, Alcohol, Hg(O₂CCF₃)₂ or Hg(OAc)₂ | Organomercury Ether Adduct |
| 2. Demercuration | Reduction of the organomercury intermediate to replace the mercury group with hydrogen. mychemblog.com | Sodium Borohydride (NaBH₄), NaOH | Final Ether Product |
Innovative Reaction Pathways for Aryl Ether Scaffolds
The quest for more efficient and selective synthetic methods has driven the development of novel reaction pathways for constructing aryl ether frameworks. Gold-catalyzed reactions and specialized cycloadditions represent the cutting edge of this research, offering access to complex molecules under mild conditions.
Gold(I) catalysts have emerged as exceptionally powerful tools for activating alkynes toward nucleophilic attack under mild conditions. researchgate.netbeilstein-journals.org This property is harnessed in alkoxycyclization reactions, particularly of 1,6-enynes, to form cyclic ether structures. nih.govrsc.org The process typically involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. A tethered alcohol nucleophile then attacks the activated alkyne in an intramolecular fashion, leading to a cyclized product. researchgate.net
These reactions are notable for their high efficiency, functional group tolerance, and the ability to proceed at low temperatures and catalyst loadings. mdpi.com The development of chiral gold complexes has further expanded the field, enabling highly enantioselective cyclizations and the construction of complex, stereochemically rich polycyclic ethers. researchgate.netnih.gov While often used for intramolecular cyclizations, the principles of gold-catalyzed alkyne activation can be applied to various ether syntheses, showcasing its versatility as a modern synthetic tool. rsc.orgmdpi.com
| Feature | Description | Typical Substrates | Catalyst System |
|---|---|---|---|
| Activation Mode | π-activation of alkynes, rendering them susceptible to nucleophilic attack. researchgate.net | 1,5-enynes, 1,6-enynes, propargyl alcohols. researchgate.netrsc.org | Au(I) complexes with phosphine or NHC ligands (e.g., PPh₃AuNTf₂, IPrAuCl/AgOTf). |
| Reaction Conditions | Typically mild, often running at room temperature or below. mdpi.com | Polyfunctional molecules with tethered alcohol and alkyne groups. | Low catalyst loadings (1-5 mol%). mdpi.com |
| Selectivity | High regio-, diastereo-, and enantioselectivity is achievable with appropriate chiral ligands. researchgate.netmdpi.com | Enynes leading to bicyclic or polycyclic ethers. nih.gov | Chiral bisphosphine or cavitand-based gold complexes. nih.gov |
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful for rapidly building molecular complexity and forming six-membered rings. researchgate.net An innovative strategy for aryl ether synthesis involves designing a diene that already contains the desired aryl ether moiety.
A specific example is the synthesis and application of 1-siloxy-3-(3,5-xylyloxy)buta-1,3-dienes. researchgate.net These xylyl-substituted dienes are prepared from readily available methyl ketones through a sequence involving palladium-catalyzed addition to a silylethynyl ether derived from 3,5-xylenol. researchgate.net Once formed, these electron-rich dienes can participate in cycloaddition reactions with various electron-deficient alkenes and alkynes (dienophiles). researchgate.net This process generates complex six-membered carbocyclic and heterocyclic structures that incorporate the this compound framework, demonstrating a creative and effective use of cycloaddition chemistry in aryl ether synthesis. researchgate.net
| Diene | Dienophile Type | Resulting Product Class | Significance |
|---|---|---|---|
| 1-siloxy-3-(3,5-xylyloxy)buta-1,3-diene | Electron-deficient Alkenes | 6-membered Carbocycles | Rapid construction of complex cyclic systems containing the xylyl ether scaffold. researchgate.net |
| Electron-deficient Alkynes | 6-membered Heterocycles |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Aryl Ethers
Fundamental Cleavage Mechanisms of Aryl Alkyl Ethers
The cleavage of the carbon-oxygen bond in ethers is a challenging chemical transformation due to their general stability. wikipedia.org However, under specific conditions, particularly with strong acids, this bond can be broken. pressbooks.pub The mechanism of this cleavage is highly dependent on the structure of the ether. wikipedia.orgpressbooks.pub
The cleavage of ethers in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a classic example of nucleophilic substitution. pressbooks.publibretexts.org The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.orglibretexts.org
The subsequent step depends on the nature of the alkyl groups attached to the oxygen.
S_N2 Mechanism: For ethers with primary or secondary alkyl groups, the cleavage proceeds through an S_N2 mechanism. wikipedia.orgpressbooks.pub The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, leading to the displacement of the alcohol. pressbooks.pubmasterorganicchemistry.com For instance, in the cleavage of an ethyl phenyl ether, the nucleophile would attack the ethyl group.
S_N1 Mechanism: In cases where one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction follows an S_N1 pathway. wikipedia.orgpressbooks.publibretexts.org After protonation, the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. wikipedia.orglibretexts.org The cleavage of tert-butyl phenyl ether, for example, would proceed via a stable tert-butyl carbocation. pressbooks.pub
It is important to note that HCl is generally not effective for ether cleavage. pressbooks.pub The reactivity of the hydrohalic acids follows the order HI > HBr > HCl, which correlates with the acidity and the nucleophilicity of the corresponding halide ions. wikipedia.org
| Mechanism | Substrate Requirement | Key Intermediate | Product Characteristics |
|---|---|---|---|
| S_N2 | Primary or secondary alkyl groups | Protonated ether | Attack at the less sterically hindered carbon |
| S_N1 | Tertiary, benzylic, or allylic groups | Stable carbocation | Formation of the more stable carbocation |
In certain situations, particularly with ethers that can form a stable carbocation and when a non-nucleophilic acid is used, an E1 elimination reaction can compete with or even dominate over S_N1 substitution. For example, the treatment of tert-butyl ethers with trifluoroacetic acid at low temperatures can lead to the formation of an alkene via an E1 mechanism. pressbooks.publibretexts.org
The mechanism involves the formation of a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. researchgate.net
In aryl alkyl ethers, the cleavage almost exclusively occurs at the alkyl C-O bond. libretexts.orgunacademy.com The aryl C-O bond is significantly stronger and less reactive due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pair electrons into the aromatic ring. This gives the aryl C-O bond partial double bond character.
Consequently, nucleophilic attack on the aromatic carbon is highly disfavored. libretexts.orglibretexts.org Therefore, the reaction of an aryl alkyl ether with a strong acid like HI or HBr will yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org Even with an excess of the acid, the phenol will not be converted to an aryl halide because phenols are also resistant to nucleophilic substitution at the aromatic carbon. libretexts.orglibretexts.org Diaryl ethers are generally not cleaved by acids for the same reasons. libretexts.orglibretexts.org
However, the cleavage of the aryl C-O bond can be achieved under more forcing conditions, often involving organometallic catalysts. acs.orgillinois.edursc.org
Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements are a fascinating class of reactions that aryl ethers can undergo, leading to the formation of new carbon-carbon bonds.
The Claisen rearrangement is a clockss.orgclockss.org-sigmatropic rearrangement that occurs when an allyl phenyl ether is heated, typically to around 250 °C. wikipedia.orglibretexts.org This concerted pericyclic reaction involves the movement of six electrons in a cyclic transition state. libretexts.orgbyjus.com The initial product is a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone, which rapidly tautomerizes to the stable aromatic product, an o-allylphenol. clockss.orglibretexts.orgrsc.org
The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring. wikipedia.org Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, while electron-withdrawing groups favor the ortho-position. wikipedia.org If both ortho positions are blocked, the allyl group migrates to the para position in a subsequent clockss.orgclockss.org rearrangement. wikipedia.org
The principles of sigmatropic rearrangements extend to analogues of allyl phenyl ether, including xylyl ether systems. researchgate.net A sigmatropic reaction is an intramolecular process where a sigma bond migrates across a conjugated system. wikipedia.orglibretexts.org The Claisen and Cope rearrangements are classic examples of clockss.orgclockss.org-sigmatropic shifts. wikipedia.orglibretexts.org
In the context of xylyl ether analogues, if an allyl group is attached to a xylyl moiety, it can undergo a thermal or Lewis acid-catalyzed clockss.orgclockss.org-sigmatropic rearrangement. The presence of methyl groups on the xylyl ring can influence the reaction's regioselectivity and rate. For instance, a gold(I) catalyst derived from (S)-3,5-xylyl-PHANEPHOS has been developed for the sigmatropic rearrangement of certain dienes. researchgate.netnih.gov
Reactivity of the 3,5-Xylyl Moiety in Functionalization Reactions
The reactivity of the 3,5-xylyl moiety in phenyl 3,5-xylyl ether is governed by the electronic effects of its substituents: the activating, ortho-, para-directing phenoxy group and the two activating, ortho-, para-directing methyl groups. The interplay of these directing effects determines the regioselectivity of functionalization reactions.
The 3,5-xylyl ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. The phenoxy group at C1 and the two methyl groups at C3 and C5 synergistically increase the electron density of the aromatic ring, making it more nucleophilic.
The directing effects of these substituents are as follows:
Phenoxy group (at C1): Strongly activating and ortho-, para-directing. It directs incoming electrophiles to the C2, C4, and C6 positions.
Methyl groups (at C3 and C5): Activating and ortho-, para-directing. The methyl group at C3 directs to C2 and C4 (and C6, which is para), and the methyl group at C5 directs to C4 and C6 (and C2, which is para).
Considering these effects, the potential sites for electrophilic attack are C2, C4, and C6. The C4 position is doubly activated by the phenoxy group (para) and both methyl groups (ortho). The C2 and C6 positions are activated by the phenoxy group (ortho) and one adjacent methyl group (ortho). Therefore, the C4 position is the most electronically enriched and sterically accessible, making it the most probable site for substitution. The C2 and C6 positions are also favorable, but likely to a lesser extent than C4.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Activating Groups | Predicted Reactivity |
| C2 | Ortho to Phenoxy, Ortho to C3-Methyl | High |
| C4 | Para to Phenoxy, Ortho to C3-Methyl, Ortho to C5-Methyl | Very High |
| C6 | Ortho to Phenoxy, Ortho to C5-Methyl | High |
This high degree of activation suggests that reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation would proceed readily on the 3,5-xylyl ring.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the ether oxygen can act as a directed metalation group (DMG), directing a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position.
The primary targets for DoM would be the C2 and C6 positions of the 3,5-xylyl ring, as they are ortho to the directing phenoxy group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
However, the presence of the methyl groups at C3 and C5 introduces steric hindrance around the target C2 and C6 positions, which could potentially impede the approach of the bulky base and subsequent electrophile. Furthermore, the benzylic protons of the methyl groups are also acidic and could compete with the aromatic protons in the deprotonation step.
Borylation Strategies:
Iridium-catalyzed C-H borylation is a common method for introducing boryl groups onto aromatic rings. In the context of this compound, the reaction would likely be directed by steric factors, favoring borylation at the least hindered positions. The C4 position, being the most sterically accessible on the xylyl ring, would be a probable site for borylation. However, the directing effect of the ether group could also lead to borylation at the C2 and C6 positions. The precise outcome would depend on the specific catalyst and reaction conditions employed.
Potential Regioselectivity in Directed Functionalization:
| Reaction | Directing Group | Target Position(s) | Potential Challenges |
| Directed Ortho-Metalation | Phenoxy | C2, C6 | Steric hindrance from methyl groups, benzylic deprotonation |
| C-H Borylation | Steric/Electronic | C4, C2, C6 | Competition between electronically favored and sterically accessible sites |
Stereochemical Control in this compound Transformations
This compound itself is an achiral molecule. Therefore, stereochemical control becomes relevant in transformations that introduce chirality. This can occur in several ways:
Introduction of a Chiral Center: If a functionalization reaction on the xylyl ring creates a new stereocenter, the use of chiral reagents or catalysts would be necessary to achieve enantioselectivity. For example, an asymmetric catalytic reaction could differentiate between the two enantiotopic C2 and C6 positions.
Atropisomerism: Due to the steric hindrance around the C-O-C ether linkage, particularly after functionalization at the C2 or C6 positions, restricted rotation around the C-O bond could lead to the formation of atropisomers. These are stereoisomers arising from hindered rotation around a single bond. The synthesis of a specific atropisomer would require an atroposelective methodology, which often involves the use of chiral auxiliaries or catalysts to control the orientation of the two aromatic rings during the key bond-forming or functionalization step.
The development of stereoselective transformations involving this compound would likely draw upon established methods for the asymmetric synthesis and atroposelective construction of diaryl ethers.
Catalysis and Advanced Ligand Design for Aryl 3,5 Xylyl Ether Chemistry
Application of 3,5-Xylyl-Substituted Ligands in Asymmetric Catalysis
The incorporation of 3,5-xylyl substituents into chiral ligands has proven to be a highly effective strategy in asymmetric catalysis. The bulky nature of the xylyl groups provides a well-defined and sterically hindered chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in a variety of reactions.
Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, and the introduction of 3,5-xylyl groups onto established ligand backbones has led to the development of highly effective catalysts. The steric bulk of the 3,5-dimethylphenyl groups enhances the rigidity of the ligand-metal complex, thereby amplifying the chiral induction.
3,5-Xylyl-BINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl) is a prominent example of a modified BINAP ligand. The xylyl groups create a deeper and more sterically demanding chiral pocket compared to the parent diphenylphosphino variant. This modification has been shown to be advantageous in various metal-catalyzed reactions, including asymmetric hydrogenations and cross-coupling reactions. For instance, (R)-xylyl-BINAP has been identified as a promising ligand in the gold(I)-catalyzed asymmetric ring expansion of 1-allenylcyclopropanols, demonstrating its utility in constructing challenging quaternary stereocenters.
Walphos derivatives are another class of ferrocene-based chiral phosphine ligands where the incorporation of 3,5-xylyl groups has led to enhanced catalytic performance. A notable example is (R)-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine. The substantial steric protection afforded by the bulky xylyl substituents promotes unique coordination geometries with transition metals. rsc.org This, in turn, facilitates enhanced selectivity in a range of catalytic reactions. rsc.org The strong σ-donor capabilities of the phosphine moieties, influenced by the electron-donating methyl groups on the xylyl rings, also play a crucial role in modulating the electronic properties of the metal center and influencing reaction kinetics. rsc.org
Table 1: Selected Applications of 3,5-Xylyl-Substituted Chiral Phosphine Ligands
| Ligand | Metal | Reaction Type | Substrate Example | Key Finding |
| (R)-Xylyl-BINAP | Gold(I) | Asymmetric Ring Expansion | 1-Allenylcyclopropanol | Identified as a promising ligand for constructing cyclobutanones with quaternary stereocenters. |
| Xylyl-Walphos | Palladium | Asymmetric Allylic Alkylation | 1,3-Diketones | High enantioselectivities achieved due to the steric influence of the xylyl groups. |
| 3,5-Xylyl-BINAP | Rhodium | Asymmetric Hydrogenation | α,β-Unsaturated Esters | Enhanced enantioselectivity compared to unsubstituted BINAP. |
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, often serving as alternatives to phosphines. gessnergroup.com Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and promoting catalytic activity. gessnergroup.comacs.org The incorporation of 3,5-xylyl groups onto the nitrogen atoms of the NHC ring allows for fine-tuning of the steric environment around the metal.
Ruthenium-based olefin metathesis catalysts bearing sterically tailored NHC ligands with 3,5-xylyl "arms" have been synthesized and studied. rsc.org These catalysts have shown high activity in challenging metathesis reactions, such as the formation of tetrasubstituted C=C double bonds, at relatively low temperatures and catalyst loadings. rsc.org The reduced steric bulk of the xylyl groups compared to more common mesityl groups can lead to faster catalyst initiation. rsc.org Computational studies on these systems have provided insights into the rotational dynamics of the xylyl side groups and the existence of multiple atropisomers in solution, which can influence the catalytic performance. rsc.org
Table 2: Comparison of NHC Ligands in Ruthenium-Catalyzed Olefin Metathesis
| NHC N-Substituent | Catalyst Initiation Rate | Activity for Hindered Alkenes | Key Feature |
| Mesityl | Slower | Moderate | High steric bulk |
| 3,5-Xylyl | Faster | High | Reduced steric bulk, allows for rotation of aryl groups |
A novel class of hybrid ligands combines the coordinating properties of phosphines with the ion-binding capabilities of crown ethers, often incorporating a 1,3-xylyl spacer. The synthesis of 5-diphenylphosphino-1,3-xylyl-18-crown-5 has been reported, creating a ligand where the phosphine donor atom is directly attached to a xylyl unit that is part of a larger crown ether framework. nih.govzenodo.org
These ligands exhibit unique properties, as their electronic character can be "tuned" by the binding of metal cations within the crown ether cavity. zenodo.org Infrared spectroscopic studies of nickel carbonyl complexes of these ligands have shown that the phosphorus donor ability can be modulated. zenodo.org The addition of alkali metal ions to the complex results in an increase in the ν(CO) stretching frequency, indicating a decrease in the electron-donating ability of the phosphine. zenodo.org This tunability offers the potential for creating switchable catalysts where the activity or selectivity can be controlled by the presence or absence of specific cations.
Tunable Solvent Systems for Homogeneous Catalysis with Heterogeneous Separation
A significant challenge in homogeneous catalysis is the separation of the catalyst from the products and unreacted starting materials post-reaction. Tunable solvent systems offer an elegant solution by combining the benefits of homogeneous catalysis (high activity and selectivity) with the ease of heterogeneous separation. nih.govtcichemicals.comnih.gov
Organic-Aqueous Tunable Solvents (OATS) are particularly relevant to aryl ether synthesis. nih.govnih.govpreprints.org These systems consist of a miscible mixture of an organic solvent (e.g., 1,4-dioxane) and water, which acts as a homogeneous reaction medium. nih.govnih.gov After the reaction is complete, the introduction of a soluble gas, typically CO2 at modest pressures, induces a phase split into an organic-rich and an aqueous-rich phase. nih.govmdpi.com This allows for the selective partitioning of the products and the catalyst.
This methodology has been successfully applied to the palladium-catalyzed C-O coupling reaction to produce o-tolyl-3,5-xylyl ether. nih.govnih.gov The reaction is carried out in a homogeneous tunable solvent, and upon completion, the system is pressurized with CO2, leading to efficient separation of the ether product from the catalyst. nih.govnih.gov This approach not only simplifies product purification but also allows for the potential recycling of the catalyst, making the process more economical and environmentally friendly. Separation efficiencies of up to 99% have been reported with CO2 pressures of 3 MPa. mdpi.com
Computational Design and Rational Development of Xylyl-Based Catalysts
Computational chemistry has become an indispensable tool for the rational design and development of new catalysts. rsc.orgmdpi.com Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, the structures of intermediates and transition states, and the electronic and steric properties of ligands. nih.govscite.ai
For xylyl-based catalysts, computational studies can provide valuable insights into:
Ligand Properties: The cone angle and electronic parameters of xylyl-substituted phosphine and NHC ligands can be calculated to predict their behavior in catalytic reactions.
Reaction Energetics: DFT calculations can be used to map the potential energy surface of the catalytic cycle for aryl ether formation. This allows for the identification of the rate-determining step and the factors that control enantioselectivity in asymmetric variants. scite.ai
Catalyst-Substrate Interactions: The non-covalent interactions between a xylyl-substituted ligand and the substrates can be modeled to understand the origins of stereocontrol. The steric clash between the ligand and the substrates in the transition state is often the key determinant of enantioselectivity.
Furthermore, data-driven approaches and machine learning are emerging as powerful strategies for catalyst discovery. zenodo.org By creating databases of computationally derived properties for a range of xylyl-based ligands, predictive models can be developed to screen for optimal catalyst structures for specific transformations, accelerating the development of new and more efficient catalysts for the synthesis of complex molecules like Phenyl 3,5-xylyl ether. zenodo.org
Advanced Functionalization and Derivatization Strategies for Phenyl 3,5 Xylyl Ether
Selective C-H Bond Functionalization of the Aryl Moieties
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis that offers an atom-economical approach to increasing molecular complexity. For phenyl 3,5-xylyl ether, selective C-H functionalization of the phenyl and 3,5-xylyl moieties presents both opportunities and challenges. The inherent differences in the electronic nature of the two rings—the electron-rich 3,5-xylyl ring versus the less activated phenyl ring—can be exploited to achieve regioselectivity.
Modern synthetic methods, often employing transition metal catalysts such as palladium, rhodium, or copper, are designed to activate specific C-H bonds. The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst, ligands, and directing groups. mdpi.com For instance, ortho-lithiation can be a viable strategy, particularly on the 3,5-xylyl ring where the methyl groups may influence the site of metalation. Furthermore, electrophotocatalytic methods have emerged for the highly regioselective C-H functionalization of ethers, which could potentially be adapted for diaryl ether systems. nih.govacs.org These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, demonstrating a novel mode of reactivity. acs.org The development of such selective transformations is crucial for accessing specific isomers of functionalized this compound without the need for pre-functionalized starting materials.
Introduction of Diverse Functional Groups on the Phenyl and 3,5-Xylyl Rings
Building upon selective C-H activation or employing classical electrophilic aromatic substitution, a wide array of functional groups can be introduced onto both the phenyl and 3,5-xylyl rings. The 3,5-xylyl ring, being more electron-rich due to the inductive effect of the two methyl groups, is more susceptible to electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation) at the ortho and para positions relative to the ether linkage.
Conversely, functionalizing the less reactive phenyl ring often requires harsher conditions or alternative strategies like metal-catalyzed cross-coupling reactions. A common approach involves the initial synthesis of a halogenated (e.g., bromo- or iodo-) this compound, which can then serve as a versatile precursor. This halogenated intermediate can undergo a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-heteroatom bonds, thereby attaching diverse functional groups such as alkyl, alkynyl, aryl, or amino moieties. Protective group strategies may be employed to temporarily block reactive sites and ensure selectivity during these multi-step syntheses.
Synthetic Routes to this compound Derivatives
Derivatization for Enhanced Reactivity and Selectivity
The strategic derivatization of this compound can be employed to modulate its chemical properties, enhancing its reactivity or directing the selectivity of subsequent transformations. Introducing an activating group, such as a hydroxyl or amino group, on either aryl ring can significantly increase its susceptibility to electrophilic substitution. Conversely, installing deactivating groups can direct substitution to other positions or reduce reactivity.
Furthermore, functional groups can be introduced to serve as "synthetic handles" for further modifications. For example, a derivative bearing a boronic acid or ester group can readily participate in Suzuki coupling reactions. Similarly, an alkyne- or azide-functionalized derivative can be used in copper-catalyzed alkyne-azide cycloaddition "click" chemistry, a highly efficient method for linking the diaryl ether moiety to other molecules. mdpi.com These strategies provide a modular platform for constructing complex molecular architectures based on the this compound scaffold.
Strategies for Enantioselective Synthesis
While this compound itself is achiral, the synthesis of chiral derivatives is a significant area of research, particularly through the creation of atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting stereoisomers. manchester.ac.uk In the context of diaryl ethers, this restricted rotation is typically achieved by introducing bulky substituents at the ortho positions of both aryl rings. chemrxiv.orgresearchgate.net
The enantioselective synthesis of these axially chiral diaryl ethers is a formidable challenge due to the flexible nature of the C-O bond. nih.govchemrxiv.org Catalytic asymmetric methods are highly sought after. Recent advances include:
N-heterocyclic carbene (NHC) catalysis: NHC-catalyzed atroposelective esterification of prochiral dialdehydes has been developed to construct enantioenriched axially chiral diaryl ethers. nih.govrsc.org
Biocatalysis: Enzymes such as oxidases or ketoreductases have been used for the atroposelective synthesis of diaryl ethers through the desymmetrization of prochiral diols or dialdehydes. chemrxiv.org
Metal-catalyzed reactions: Cobalt-catalyzed photoreductive coupling and copper-catalyzed ring-opening of cyclic diaryliodonium salts have been shown to produce axially chiral diaryl ethers with high enantioselectivity. researchgate.netsnnu.edu.cn
These methods provide access to optically active diaryl ether derivatives that have potential applications as chiral ligands in asymmetric catalysis or as bioactive molecules. researchgate.netsnnu.edu.cn
Polyoxyethylene Ether Carboxylate Synthesis Involving 3,5-Xylyl Moieties
Surfactants based on polyoxyethylene ether carboxylates are valuable for their interfacial properties. Synthesizing these molecules using a 3,5-xylyl moiety incorporates a hydrophobic aromatic group. The synthesis is typically a two-step process.
First, a 3,5-xylyl alcohol precursor is reacted with ethylene oxide in an ethoxylation reaction to form a 3,5-xylyl polyoxyethylene ether. The length of the polyoxyethylene chain can be controlled by the stoichiometry of the reactants.
In the second step, the terminal hydroxyl group of the polyoxyethylene chain is converted into a carboxylate. This is commonly achieved through carboxymethylation, which involves reaction with an alkali metal hydroxide (like sodium hydroxide) and a haloacetic acid or its salt (like chloroacetic acid or sodium chloroacetate). researchgate.netgoogle.com The reaction proceeds via an SN2 nucleophilic substitution, where the alkoxide formed from the terminal alcohol attacks the chloroacetate. researchgate.net This process results in the formation of the sodium salt of the 3,5-xylyl polyoxyethylene ether carboxylic acid, a versatile anionic-nonionic surfactant.
Interactive Table: Synthesis of 3,5-Xylyl Polyoxyethylene Ether Carboxylate
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1. Ethoxylation | 3,5-Xylenol | Ethylene Oxide, Catalyst | 3,5-Xylyl Polyoxyethylene Ether | Introduces the hydrophilic polyether chain. |
| 2. Carboxymethylation | 3,5-Xylyl Polyoxyethylene Ether | Sodium Hydroxide, Chloroacetic Acid | 3,5-Xylyl Polyoxyethylene Ether Carboxylate (Sodium Salt) | Adds the anionic carboxylate head group. |
Computational and Theoretical Chemistry Studies on Aryl Ether Systems
Electronic Structure Calculations of Aryl Ethers and Intermediates
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the properties of Phenyl 3,5-xylyl ether. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311G(d,p). This process determines the lowest energy conformation of the molecule, providing key structural parameters. For this compound, this would include the bond lengths of the C-O-C ether linkage and the bond angles between the aromatic rings.
Once the geometry is optimized, further calculations can elucidate the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the ether linkage is expected to be an electron-rich site, making it susceptible to electrophilic attack, while the aromatic rings will also exhibit regions of varying electron density due to the influence of the methyl groups on the xylyl ring.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.45 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Gap | 4.47 eV |
| Dipole Moment | 1.25 D |
Ab Initio and DFT Studies of Reaction Mechanisms
Ab initio and DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving aryl ethers. This allows for the determination of reaction pathways, transition states, and activation energies, providing a deep understanding of the reaction mechanism.
One of the primary reactions of interest for this compound is its formation, often through a nucleophilic aromatic substitution (SNAr) type mechanism. mdpi.com For instance, the reaction between a phenoxide and 3,5-dimethylhalobenzene can be modeled. DFT calculations can be employed to locate the transition state structure for the nucleophilic attack and the subsequent departure of the leaving group. The calculated activation energy for this process provides a quantitative measure of the reaction rate.
Another important aspect is the study of the reactivity of the ether itself. For example, the cleavage of the C-O bond in diaryl ethers can be investigated. researchgate.net Theoretical studies can model the interaction of the ether with various reagents and catalysts, elucidating the most favorable reaction pathways. These studies often involve the calculation of reaction profiles, which map the energy of the system as it progresses from reactants to products through one or more transition states.
Table 2: Hypothetical Activation Energies for the Formation of this compound via SNAr
| Reactants | Leaving Group | Activation Energy (kcal/mol) |
|---|---|---|
| Phenoxide + 3,5-dimethylfluorobenzene | F | 25.4 |
| Phenoxide + 3,5-dimethylchlorobenzene | Cl | 28.9 |
Molecular Dynamics Simulations of Aryl Ether Transformations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For this compound, MD simulations can be used to investigate its dynamics in different environments, such as in various solvents or at elevated temperatures.
One area of interest is the thermal decomposition of aryl ethers. nih.govrsc.org By performing MD simulations at high temperatures, it is possible to observe the initial steps of decomposition, such as the cleavage of the C-O ether bond. rsc.org Force fields specifically designed for reactive systems, such as ReaxFF, can be employed to model bond breaking and formation during the simulation. These simulations can identify the primary decomposition products and the underlying reaction mechanisms.
MD simulations can also be used to study the behavior of this compound in solution. By simulating the molecule surrounded by solvent molecules, one can investigate solvation effects on its conformation and dynamics. This can provide insights into how the solvent influences the molecule's reactivity.
Investigation of Conformational Landscapes and Their Impact on Reactivity
The three-dimensional structure of a molecule plays a crucial role in its reactivity. For flexible molecules like this compound, which has rotational freedom around the C-O bonds, it is important to understand the conformational landscape.
Computational methods, such as molecular mechanics and DFT, can be used to explore the different possible conformations of the molecule and their relative energies. nih.gov The key conformational variable in this compound is the dihedral angle between the phenyl and xylyl rings. By systematically rotating this angle and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformations and the energy barriers to rotation between them. researchgate.netmdpi.com
The conformation of the molecule can have a significant impact on its reactivity. rsc.orgyoutube.comslideshare.net For example, the accessibility of the ether oxygen or specific sites on the aromatic rings to incoming reagents may be dependent on the molecular conformation. Therefore, understanding the conformational preferences of this compound is essential for predicting its chemical behavior.
Table 3: Calculated Rotational Barrier for the C-O Bond in this compound (Hypothetical Data)
| Rotational Axis | Energy Barrier (kcal/mol) |
|---|---|
| Phenyl-Oxygen | 3.5 |
| Xylyl-Oxygen | 4.2 |
Theoretical Analysis of Aromaticity and Charge Delocalization in Xylyl-Containing Systems
Aromaticity is a key concept in understanding the stability and reactivity of aryl systems. Computational methods provide quantitative measures of aromaticity. One such method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which provides a measure of the magnetic shielding at the center of an aromatic ring, with more negative values indicating stronger aromaticity.
In this compound, both the phenyl and the 3,5-xylyl rings are aromatic. Theoretical analysis can be used to investigate how the electronic properties of one ring influence the other. The electron-donating methyl groups on the xylyl ring are expected to increase the electron density on that ring and, through the ether linkage, can also influence the charge delocalization on the phenyl ring. This interplay of electronic effects can be studied by analyzing the charge distribution and the nature of the molecular orbitals.
Understanding the charge delocalization in the ground and transition states is also crucial for explaining reactivity. For instance, in an electrophilic aromatic substitution reaction, the ability of the xylyl-containing system to delocalize the positive charge in the intermediate sigma complex will influence the reaction rate.
Excited-State Dynamics and Symmetry Breaking in Aryl Systems
The interaction of molecules with light is governed by their excited-state properties. Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to study the electronic excited states of molecules.
For a molecule like this compound, which lacks high symmetry, photoexcitation can lead to interesting dynamics. The distribution of electron density in the excited state can be significantly different from that in the ground state. This can lead to phenomena such as intramolecular charge transfer.
In related symmetrical aryl systems, a phenomenon known as excited-state symmetry breaking has been observed, where a molecule that is symmetric in its ground state becomes asymmetric upon photoexcitation. unige.ch Although this compound is not symmetric, the concept of charge localization in the excited state is still relevant. TD-DFT calculations can predict the energies of the excited states and the nature of the electronic transitions, providing insights into the photophysical properties of the molecule. These theoretical studies, often in conjunction with time-resolved spectroscopic experiments, can unravel the complex dynamics that occur in the excited state. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Phenyl 3,5-Xylyl Ether as a Core Synthetic Intermediate
The utility of this compound as a core synthetic intermediate is rooted in the inherent stability of the diaryl ether bond and the potential for functionalization of its aromatic rings. This combination allows it to be carried through multi-step synthetic sequences and to serve as a scaffold for the construction of more elaborate molecular frameworks.
In the field of organic synthesis, diaryl ethers are recognized as crucial structural motifs found in a wide array of complex natural products and synthetic molecules. nih.gov The synthesis of these architectures often relies on cross-coupling reactions, such as the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling, to form the diaryl ether linkage. nih.govrsc.org this compound, with its specific substitution pattern, can be envisioned as a key fragment in the retrosynthetic analysis of larger, more complex target molecules. The steric hindrance provided by the 3,5-dimethylphenyl group can influence the conformational properties of the final architecture, which can be critical for its biological activity or material properties.
The robust nature of the ether bond allows for subsequent chemical transformations on either of the aromatic rings without cleavage of the core structure. This stability is advantageous in the total synthesis of natural products where the diaryl ether unit is a central feature.
Diaryl ether moieties are prevalent in a number of biologically active compounds, including antibiotics, antifungal agents, and hormonal therapies. nih.govnih.gov For instance, the diaryl ether linkage is a key component of the vancomycin (B549263) family of antibiotics and the hormone thyroxine. nih.gov The synthesis of analogues of these important pharmaceuticals often involves the preparation of substituted diaryl ethers. This compound can serve as a starting material or a key intermediate in the synthesis of novel bioactive molecules where the specific steric and electronic properties of the 3,5-xylyl group are desired to modulate biological activity.
The development of new synthetic methodologies for the formation of diaryl ethers is an active area of research, driven by the need for efficient access to these valuable compounds for drug discovery programs. researchgate.netjsynthchem.com
Table 1: Representative Bioactive Molecules Containing a Diaryl Ether Linkage
| Compound Class | Example | Biological Activity |
| Glycopeptide Antibiotics | Vancomycin | Antibacterial |
| Hormones | Thyroxine | Thyroid Hormone |
| Antifungal Agents | Piperazinomycin | Antifungal |
| Antitumor Agents | Riccardin C | Antineoplastic |
Integration into Polymeric Materials and Resins
The incorporation of diaryl ether units into polymer backbones can significantly enhance the thermal and oxidative stability of the resulting materials. This has led to the development of high-performance polymers with applications in demanding environments.
Diaryl ethers can be functionalized to serve as monomers in polymerization reactions. For example, the introduction of reactive groups such as hydroxyl, amino, or carboxylic acid functionalities onto the aromatic rings of this compound would allow it to be used in step-growth polymerizations to produce polyethers, polyesters, or polyamides. The rigid and thermally stable diaryl ether unit would be expected to impart desirable properties to the resulting polymers, such as high glass transition temperatures and excellent thermal stability.
Furthermore, appropriately functionalized diaryl ethers can act as crosslinking agents to create robust polymer networks. These networks can exhibit enhanced mechanical strength and chemical resistance, making them suitable for applications such as coatings, adhesives, and structural materials. nih.gov
The design of functional polymers incorporating xylyl ether linkages allows for the fine-tuning of material properties. The steric bulk of the 3,5-xylyl group can influence the packing of polymer chains, affecting properties such as solubility and processability. By strategically placing these units within the polymer architecture, materials with specific thermal, mechanical, and optical properties can be engineered.
The ether linkage in the polymer backbone also contributes to a degree of flexibility and chemical resistance. This makes polymers containing diaryl ether units attractive for applications in electronics, aerospace, and other high-technology industries where material performance is critical.
Table 2: Potential Properties of Polymers Incorporating this compound Units
| Property | Expected Influence of this compound Unit | Potential Application |
| Thermal Stability | High | High-temperature resistant materials, aerospace components |
| Mechanical Strength | Enhanced rigidity and toughness | Engineering thermoplastics, structural adhesives |
| Chemical Resistance | Good resistance to solvents and chemicals | Chemical processing equipment, protective coatings |
| Solubility | Modified by steric hindrance | Processable high-performance polymers |
Contribution to Specialized Chemical Reagents and Ligand Libraries
The structural features of this compound also make it a valuable component in the development of specialized chemical reagents and ligands for catalysis.
The synthesis of biarylphosphine ligands is a significant area of research, as these ligands are crucial for a wide range of palladium-catalyzed cross-coupling reactions. nih.govacs.org The diaryl ether motif can serve as a scaffold for the construction of novel phosphine (B1218219) ligands. By introducing phosphine groups onto one or both of the aromatic rings of this compound, a new class of ligands with a specific steric and electronic profile can be generated. The 3,5-dimethylphenyl group would provide significant steric bulk, which can be advantageous in promoting certain catalytic reactions and influencing stereoselectivity.
The modular nature of diaryl ether synthesis allows for the creation of libraries of related ligands with varying substitution patterns. This enables the rapid screening of ligands to identify the optimal catalyst for a particular chemical transformation. The development of such ligand libraries is essential for advancing the field of homogeneous catalysis. Enantioenriched diarylmethanols, which can be precursors to chiral ligands, are important intermediates in medicinal chemistry. nih.gov
Development of Optoelectronic Materials with Xylyl-Substituted Chromophores
Recent research has explored the integration of the this compound moiety into the molecular architecture of chromophores for optoelectronic applications. The bulky and electron-donating nature of the 3,5-dimethylphenyl (xylyl) group can be leveraged to modulate the properties of these materials. While direct and extensive research on "this compound" as a standalone component in optoelectronics is not widely documented, the principles of molecular engineering suggest that its incorporation as a substituent on a chromophore's backbone could offer several advantages. These include improved solubility, prevention of undesirable intermolecular aggregation, and fine-tuning of the electronic energy levels of the material.
The design of such xylyl-substituted chromophores often targets applications in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components in photosensitive polymers. The ether linkage provides a degree of flexibility to the molecular structure, while the xylyl group can enhance the thermal stability and influence the charge-transporting properties of the resulting material.
Detailed research findings on polymers and chromophores incorporating 3,5-dimethylphenoxy side groups indicate a strategy to enhance material properties for optical applications. For instance, the introduction of bulky side groups like the 3,5-xylyl ether can increase the glass transition temperature (Tg) of polymers, leading to materials with better thermal and dimensional stability, which are critical for the longevity and performance of optoelectronic devices.
Table 1: Hypothetical Photophysical Properties of a Xylyl-Substituted Chromophore (XSC-1)
| Property | Value | Significance in Optoelectronics |
| Absorption Maximum (λmax, abs) | 420 nm | Determines the wavelengths of light the material can absorb, crucial for applications like photovoltaics and photodetectors. |
| Emission Maximum (λmax, em) | 510 nm | Indicates the color of light emitted, a key parameter for OLED display and lighting applications. |
| Molar Extinction Coefficient (ε) | 35,000 M-1cm-1 | A measure of how strongly the material absorbs light at a given wavelength. Higher values are often desirable. |
| Fluorescence Quantum Yield (ΦF) | 0.65 | Represents the efficiency of the emission process. Higher quantum yields lead to brighter and more efficient OLEDs. |
| HOMO Energy Level | -5.4 eV | The highest occupied molecular orbital energy level, which influences charge injection and transport properties. |
| LUMO Energy Level | -2.8 eV | The lowest unoccupied molecular orbital energy level, which also plays a critical role in charge transport and device efficiency. |
| Glass Transition Temperature (Tg) | 135 °C | Indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A high Tg is important for the thermal stability of devices. |
Note: The data in this table is illustrative and intended to represent the types of measurements performed on novel optoelectronic materials. It is not based on experimental results for a specific compound named "this compound chromophore."
The synthesis of such chromophores would likely involve multi-step organic reactions, potentially starting from 3,5-dimethylphenol (B42653) and coupling it with a core chromophore structure through an etherification reaction. Subsequent functionalization would then be carried out to complete the desired molecular design. The characterization of these new materials would involve a suite of spectroscopic and thermal analysis techniques to determine their properties, as outlined in the table above.
Further research into the synthesis and characterization of chromophores and polymers containing the this compound moiety is necessary to fully elucidate their potential in the development of advanced optoelectronic materials. The strategic use of such structural components holds promise for creating a new generation of materials with tailored properties for a wide range of applications in light generation, detection, and modulation.
Environmental Transformation and Degradation Pathways of Aryl Ethers Academic Focus
Mechanistic Studies of Biodegradation Processes
Biodegradation is a primary mechanism for the environmental breakdown of aryl ethers, driven by a diverse range of microorganisms. The cleavage of the stable ether bond is a critical step in their degradation.
The enzymatic cleavage of the β-O-4 aryl ether linkage, the most common bond in lignin, serves as a model for understanding the biodegradation of aryl ethers. rsc.orgresearchgate.net This process is often initiated by the oxidation of the α-carbon adjacent to the ether bond, a reaction catalyzed by NAD+-dependent Cα-dehydrogenases. researchgate.net This oxidation facilitates the subsequent cleavage of the ether bond by β-etherases, such as LigE and LigF, through a glutathione-dependent mechanism. rsc.orgresearchgate.net These enzymes, belonging to the glutathione S-transferase (GST) family, utilize glutathione as a nucleophile to attack the β-carbon, leading to the cleavage of the ether linkage. rsc.org Fungal peroxygenases have also been shown to cleave a variety of ether bonds, including those in environmental pollutants, through an oxidative mechanism. nih.gov
A variety of bacteria and fungi have been identified that can degrade substituted aryl ethers, particularly diphenyl ether herbicides. Common transformation pathways for these compounds involve the reduction of nitro groups and cleavage of the ether bond. For instance, nitroreductases, such as DnrA from Bacillus sp. Za, can catalyze the reduction of the nitro group in several diphenyl ether herbicides, which is often a crucial initial step in their degradation. researchgate.net
Microorganisms can utilize aryl ethers as a source of carbon and energy through various enzymatic reactions including oxidation, reduction, decarboxylation, deamination, and hydrolysis. nih.gov The degradation rates are influenced by environmental factors such as temperature and soil conditions. For example, the degradation of diphenyl ether herbicides is often faster under flooded (anaerobic) soil conditions compared to upland (aerobic) conditions, leading to the formation of amino derivatives.
Table 1: Examples of Microorganisms Involved in the Degradation of Diphenyl Ether Herbicides
| Microorganism | Herbicide Degraded | Reference |
| Bacillus sp. Za | Lactofen, Bifenox, Fluoroglycofen, Fomesafen | frontiersin.org |
| Pseudomonas zeshuii BY-1 | Fomesafen | nih.gov |
| Pseudomonas sp. FB8 | Fomesafen | nih.gov |
| Bacillus sp. FE-1 | Fomesafen | nih.gov |
| Brevundimonas sp. LY-2 | Lactofen | nih.gov |
Photochemical Degradation Mechanisms
Photochemical degradation, or photolysis, is another significant pathway for the transformation of aryl ethers in the environment, particularly in aquatic systems and on soil surfaces. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, including the ether linkage and substituent groups.
For polybrominated diphenyl ethers (PBDEs), a major photochemical degradation mechanism is consecutive reductive debromination. nih.gov This process involves the removal of bromine atoms, with the reaction rate generally decreasing as the number of bromine substituents decreases. nih.gov The position of the bromine atoms on the phenyl rings also influences the photoreactivity. nih.gov The photolysis of diphenyl ether herbicides is also a recognized degradation pathway. frontiersin.org The solvent or medium in which the compound is present can significantly affect the photochemical reaction rate. For example, the degradation of some PBDEs is faster in organic solvents like methanol and tetrahydrofuran compared to a methanol/water mixture. diva-portal.org
Table 2: Photodegradation Half-lives of Selected Polybrominated Diphenyl Ethers (PBDEs) in Hexane under UV Irradiation
| PBDE Congener | Half-life (hours) | Reference |
| BDE-183 | 0.26 | nih.gov |
| BDE-99 | Not specified | nih.gov |
| BDE-153 | Not specified | nih.gov |
| BDE-47 | Not specified | nih.gov |
| BDE-28 | Not specified | nih.gov |
| BDE-100 | 6.46 | nih.gov |
Note: This table illustrates the range of photodegradation rates for different PBDEs and is intended to provide a general understanding of the photochemical lability of this class of aryl ethers.
Chemical Degradation Pathways in Environmental Contexts
Aryl ethers can undergo chemical degradation in the environment, although they are generally considered to be relatively stable. The rate and pathway of chemical degradation are highly dependent on environmental conditions such as pH, temperature, and the presence of other chemical species.
For some diphenyl ether herbicides, degradation is significantly slower under upland (aerobic) soil conditions compared to flooded (anaerobic) conditions. The formation of amino derivatives from nitro-substituted diphenyl ethers in flooded soils suggests that both chemical and microbial processes are involved. Abiotic degradation processes such as hydrolysis and photolysis are important factors influencing the persistence of chemicals in soil. mdpi.com The cleavage of diaryl ethers can also be achieved through electrochemical methods under mild conditions, representing a potential abiotic degradation pathway. rsc.org
Sorption and Transport Phenomena in Aqueous and Terrestrial Matrices
The transport and bioavailability of aryl ethers in the environment are largely governed by their sorption to soil and sediment particles. Sorption is the process by which a chemical adheres to a solid surface. The extent of sorption influences the concentration of the chemical in the aqueous phase and thus its mobility and availability for degradation or uptake by organisms.
For non-polar organic compounds like many aryl ethers, sorption is primarily to the organic matter fraction of the soil. The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to describe this partitioning behavior. The mobility of decabromodiphenyl ether (BDE-209) in soil has been studied, indicating its potential for transport and interaction with other pollutants. nih.gov The aging of PBDEs in soil can affect their accessibility, with recovery by extraction decreasing over time. rsc.org
Table 3: Factors Influencing the Sorption of Aryl Ethers in Soil
| Factor | Influence on Sorption |
| Soil Organic Matter Content | Higher organic matter generally leads to stronger sorption. |
| Clay Content | Can contribute to sorption, particularly for more polar compounds. |
| pH | Can influence the charge of both the sorbent and the chemical, affecting sorption. |
| Chemical Structure | Properties like hydrophobicity (log Kow) are strongly correlated with sorption. |
Predictive Modeling of Environmental Fate for Aryl Ether Compounds
Predictive models are essential tools for assessing the environmental fate of chemicals, including aryl ethers, especially when experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that predict the physicochemical and biological properties of compounds based on their chemical structure. europa.eu
QSARs can be used to estimate key environmental fate parameters such as soil sorption coefficients (Koc), biodegradation rates, and toxicity. ecetoc.orgecetoc.orgrsc.org These models are valuable for screening and prioritizing chemicals for further testing and for regulatory risk assessment. rsc.org Environmental fate models, which integrate processes like transport and degradation, can simulate the behavior of pesticides and their transformation products from the field to the catchment scale. frontiersin.orgscience.gov The development and application of these models require a thorough understanding of the underlying chemical and biological processes and access to reliable input data. whiterose.ac.ukresearchgate.netkpu.ca
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Phenyl 3,5-xylyl ether, and how can reaction parameters be optimized for high purity?
- Methodological Answer : The compound is typically synthesized via Ullmann-type coupling reactions between 3,5-dimethylphenol derivatives and aryl halides. Optimization involves adjusting catalysts (e.g., copper iodide), ligands, and solvents (e.g., DMF or toluene) to enhance yield and purity. Reaction temperature (100–150°C) and time (12–24 hours) are critical variables. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended to achieve >97% purity, as noted in MSDS data .
Q. Which analytical techniques are prioritized for characterizing this compound, and what diagnostic spectral markers should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key signatures include:
- ¹H NMR : Doublets for methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.7–7.2 ppm), and ether-linked protons (δ 3.8–4.2 ppm).
- ¹³C NMR : Peaks for quaternary carbons (δ 140–150 ppm) and methyl carbons (δ 20–22 ppm).
Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (C15H16O, m/z 212.3) and detects impurities .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its catalytic or photophysical behavior in material science applications?
- Methodological Answer : Computational studies (DFT or TD-DFT) can model HOMO-LUMO gaps to predict reactivity in cross-coupling reactions or energy transfer in OLEDs. The 3,5-dimethyl substituents increase steric hindrance, reducing aggregation in thin-film applications. Experimental validation via cyclic voltammetry and UV-Vis spectroscopy quantifies redox potentials and absorption/emission profiles, as demonstrated in analogous OLED material studies .
Q. What challenges arise in quantifying trace impurities (e.g., residual catalysts) in this compound, and how can HPLC method validation address these?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Challenges include co-elution of impurities and baseline noise. Method validation requires:
- Specificity : Spiking studies with known impurities (e.g., unreacted 3,5-dimethylphenol).
- Linearity : Calibration curves (R² > 0.995) across 0.1–10 μg/mL.
- Recovery : 90–110% recovery rates for spiked samples.
- Precision : ≤5% RSD for repeatability .
Q. How can researchers assess the thermal stability of this compound under high-temperature conditions, and what decomposition pathways are likely?
- Methodological Answer : Thermogravimetric analysis (TGA) determines decomposition onset temperatures (typically >200°C for aryl ethers). Coupled with GC-MS or FTIR, it identifies volatile byproducts (e.g., methyl radicals or phenolic derivatives). Kinetic studies (e.g., Kissinger method) model activation energy (Ea) for degradation, while differential scanning calorimetry (DSC) detects phase transitions .
Methodological Frameworks for Experimental Design
Q. How can the PICOT framework structure research on this compound’s environmental persistence?
- Population : Aquatic ecosystems exposed to aryl ethers.
- Intervention : Quantifying biodegradation rates via OECD 301F tests.
- Comparison : Benchmarked against regulatory thresholds (e.g., EPA guidelines).
- Outcome : Half-life (t₁/₂) estimation under varying pH/temperature.
- Time : 28-day monitoring period .
Q. What ethical considerations apply when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
